molecular formula C5H7BrN2S B2467321 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole CAS No. 77207-95-5

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B2467321
CAS No.: 77207-95-5
M. Wt: 207.09
InChI Key: VZGGITJMDGUMAX-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-methyl-1,2,3-thiadiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a sulfoxide or sulfone derivative.

Scientific Research Applications

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its biological activity may lead to the discovery of new drugs or therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromoethyl group allows for potential interactions through halogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.

    5-(1-Chloroethyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a chloroethyl group instead of bromoethyl, which may result in different reactivity and biological activity.

    5-(1-Iodoethyl)-4-methyl-1,2,3-thiadiazole: Contains an iodoethyl group, which is typically more reactive than the bromoethyl group.

Uniqueness

The presence of the bromoethyl group in 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(1-bromoethyl)-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGGITJMDGUMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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